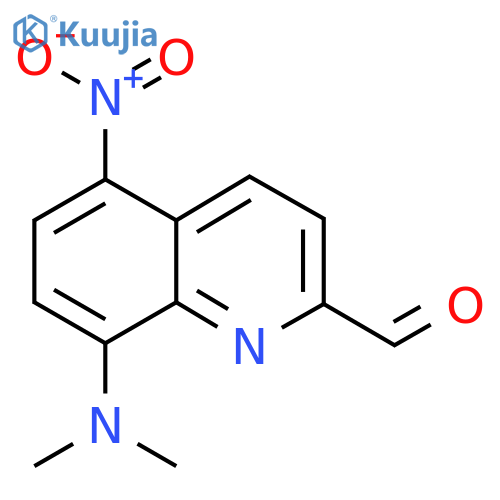

Cas no 1023816-29-6 (8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde)

1023816-29-6 structure

商品名:8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde

CAS番号:1023816-29-6

MF:C12H11N3O3

メガワット:245.234042406082

CID:5060876

8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 8-(dimethylamino)-5-nitroquinoline-2-carbaldehyde

- 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde

-

- インチ: 1S/C12H11N3O3/c1-14(2)11-6-5-10(15(17)18)9-4-3-8(7-16)13-12(9)11/h3-7H,1-2H3

- InChIKey: HEAFGAMVSZOTOZ-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CC=C(C2C1=CC=C(C=O)N=2)N(C)C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 79

8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM257145-10g |

8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde |

1023816-29-6 | 97% | 10g |

$1987 | 2021-08-18 | |

| Chemenu | CM257145-1g |

8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde |

1023816-29-6 | 97% | 1g |

$663 | 2022-06-14 | |

| Chemenu | CM257145-5g |

8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde |

1023816-29-6 | 97% | 5g |

$1510 | 2021-08-18 | |

| Chemenu | CM257145-1g |

8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde |

1023816-29-6 | 97% | 1g |

$626 | 2021-08-18 |

8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1023816-29-6 (8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬